Native ABL Kinase Inhibition
In BaF3 cells transfected with the V299L mutant BCR-ABL, CHMFL-ABL-039 demonstrates significantly greater anti-proliferative potency compared to both imatinib and nilotinib. The GI50 value for CHMFL-ABL-039 against this clinically relevant drug-resistant mutant was 0.009 µM, which is 27.8-fold more potent than imatinib (GI50: 0.25 µM) and 4-fold more potent than nilotinib (GI50: 0.036 µM) [1].
| Evidence Dimension | Anti-proliferative potency (GI50) |
|---|---|
| Target Compound Data | 0.009 µM |
| Comparator Or Baseline | Imatinib: 0.25 µM; Nilotinib: 0.036 µM |
| Quantified Difference | 27.8-fold vs. imatinib; 4-fold vs. nilotinib |
| Conditions | BaF3 cells transfected with BCR-ABL V299L mutant |
Why This Matters
For researchers studying V299L-driven resistance mechanisms, CHMFL-ABL-039 provides a more potent tool to inhibit cellular proliferation, enabling experiments at lower concentrations and potentially reducing off-target effects compared to existing clinical inhibitors.
- [1] Wu J, Wang A, Li X, Chen C, Qi Z, Hu C, et al. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML). Cancer Biol Ther. 2019;20(6):877-885. View Source
